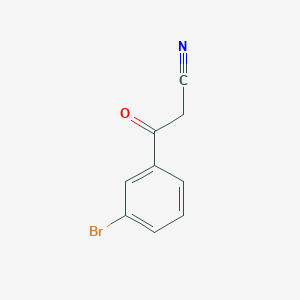

3-Bromobenzoylacetonitrile

Description

3-Bromobenzoylacetonitrile (IUPAC name: 3-(3-Bromophenyl)-3-oxopropanenitrile) is an organic compound with the molecular formula C₉H₆BrNO and a molecular weight of 224.06 g/mol . It features a benzoyl group substituted with a bromine atom at the meta position and an acetonitrile moiety, making it a versatile intermediate in organic synthesis. Key properties include a refractive index of 1.574 and a flash point of 174.4°C, indicating moderate thermal stability . The compound is classified as an irritant, necessitating careful handling . Its primary applications involve serving as a precursor in pharmaceuticals, agrochemicals, and coordination chemistry due to its reactive nitrile and ketone functional groups.

Properties

IUPAC Name |

3-(3-bromophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFNSHGLANEMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373580 | |

| Record name | 3-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70591-86-5 | |

| Record name | 3-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzoylacetonitrile can be synthesized through several methods. One common approach involves the bromination of benzoylacetonitrile. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzoylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Amines derived from the reduction of the nitrile group.

Oxidation: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

3-Bromobenzoylacetonitrile has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a nucleophile in reduction reactions. Its interactions with biological molecules may involve binding to specific receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

3-Acetyl-5-bromo-2-hydroxybenzonitrile

Molecular Formula: C₉H₆BrNO₂ Molecular Weight: 240.06 g/mol Key Differences:

- Functional Groups : Incorporates an acetyl (-COCH₃) and hydroxyl (-OH) group, unlike 3-bromobenzoylacetonitrile’s ketone (-CO-) and nitrile (-CN) groups.

- Reactivity: The hydroxyl group enhances solubility in polar solvents and may increase acidity (pKa ~8–10 for phenolic -OH). The acetyl group could stabilize enolate formation, offering distinct reactivity in nucleophilic substitutions .

- Applications : Primarily used in high-yield synthetic routes for heterocyclic compounds, leveraging its dual electrophilic sites (acetyl and nitrile) .

3-Bromobenzonitrile

Molecular Formula : C₇H₄BrN

Molecular Weight : 182.02 g/mol

Key Differences :

- Structure : Simpler aromatic nitrile lacking the ketone and acetonitrile side chain.

- Reactivity : The absence of a ketone group reduces its utility in condensation reactions but makes it a direct precursor for Suzuki couplings or Grignard reactions .

- Physical Properties : Lower molecular weight correlates with higher volatility compared to this compound.

1-(4-Chlorophenyl)-1-cyclopentanecarbonyl Chloride

Molecular Formula : C₁₂H₁₀Cl₂O

Molecular Weight : 265.12 g/mol

Key Differences :

- Substituents : Chlorine instead of bromine (lower electronegativity) and a cyclopentane ring fused to the carbonyl group.

- Reactivity : The acyl chloride (-COCl) is highly reactive toward nucleophiles (e.g., amines, alcohols), unlike the ketone in this compound.

- Applications : Used in peptide coupling and polymer chemistry, whereas this compound’s nitrile group favors metal coordination .

Comparative Data Table

Research Findings and Trends

- Reactivity : Bromine’s higher electronegativity compared to chlorine (as seen in this compound vs. 1-(4-chlorophenyl)-1-cyclopentanecarbonyl chloride) enhances electrophilic aromatic substitution rates .

- Solubility : Hydroxyl-containing derivatives (e.g., 3-acetyl-5-bromo-2-hydroxybenzonitrile) exhibit better aqueous solubility, broadening their utility in biological applications .

- Safety : this compound’s irritant classification contrasts with 3-bromobenzonitrile’s lower hazard profile, highlighting the role of functional groups in toxicity .

Biological Activity

3-Bromobenzoylacetonitrile, a compound with the chemical formula C9H6BrN, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an in-depth understanding of its biological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a benzoyl group and an acetonitrile moiety. The molecular structure can be represented as follows:

- Molecular Formula : C9H6BrN

- Molecular Weight : 212.06 g/mol

The presence of the bromine atom significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may have efficacy against certain bacterial strains, indicating potential applications in antimicrobial therapies.

- Anti-inflammatory Effects : Some studies have explored its role in modulating inflammatory responses, particularly through interactions with cytokine pathways .

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting a potential role in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways and cell proliferation.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thus reducing the overall inflammatory response .

- Receptor Modulation : Its structure allows for selective binding to certain receptors, potentially leading to modulation of their activity.

Antimicrobial Activity

A summary of antimicrobial activity against various bacterial strains is provided below:

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | No significant effect |

Cytotoxicity Studies

The following table summarizes cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 22.5 | |

| A549 (Lung Cancer) | 18.0 |

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Case Study on Inflammatory Diseases : A study evaluated the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammation markers compared to controls, suggesting its potential as an anti-inflammatory agent .

- Cancer Therapeutics : In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the key physical and chemical properties of 3-Bromobenzoylacetonitrile relevant to laboratory handling and storage?

Methodological Answer: Researchers should prioritize the following properties:

- Molecular Weight : 196.04 g/mol

- Melting Point : 27–28°C (solidifies at room temperature)

- Boiling Point : 145–147°C (distillation under reduced pressure recommended)

- Density : ~1.51 g/cm³

- Safety Data : UN 3449; R-phrases (R20/21/22-36/37/38) indicate toxicity via inhalation, skin contact, and irritation .

Handling Recommendations :

- Store in a cool, dry place away from oxidizing agents.

- Use fume hoods and personal protective equipment (gloves, goggles) due to cyanide group reactivity.

Q. What spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

- 1H NMR : Analyze in CDCl3. The acetyl proton (CH3CO) appears as a singlet near δ 2.5 ppm, while aromatic protons (C6H3Br) show splitting patterns between δ 7.2–8.0 ppm due to bromine's deshielding effect.

- IR Spectroscopy : Key peaks include C≡N stretch (~2240 cm⁻¹) and carbonyl (C=O) stretch (~1680 cm⁻¹). Compare with IR libraries for brominated nitriles .

- Mass Spectrometry : Confirm molecular ion [M]+ at m/z 196 and fragmentation patterns (e.g., loss of Br or CO groups).

Q. What are standard lab-scale synthesis routes for this compound?

Methodological Answer: A common approach involves:

- Nucleophilic Substitution : React 3-bromobenzoyl chloride with acetonitrile in the presence of a base (e.g., K2CO3) under anhydrous conditions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Purity can be verified via GC (>95% as per industrial standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Discrepancies often arise from:

- Catalyst Selection : Compare palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and their ligand systems.

- Solvent Effects : Polar aprotic solvents (DMF, THF) may stabilize intermediates differently.

- Temperature Control : Optimize reaction time and temperature (e.g., 80–100°C) to balance activation energy and side reactions. Validation : Replicate conditions from conflicting studies while monitoring intermediates via TLC or in-situ IR .

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

Methodological Answer: The compound serves as a versatile precursor due to:

- Electrophilic Sites : The bromine atom undergoes substitution, while the nitrile and carbonyl groups participate in cyclization (e.g., forming pyridines or thiazoles).

- Case Study : In quinoline synthesis, the nitrile group facilitates condensation with amines, followed by intramolecular cyclization. Kinetic studies using DFT calculations can map transition states .

Q. How does steric hindrance from the 3-bromo substituent influence regioselectivity in nucleophilic addition reactions?

Methodological Answer:

- Steric Analysis : The bromine atom at the meta position creates asymmetric electronic environments, directing nucleophiles (e.g., Grignard reagents) to the less hindered para or ortho positions.

- Experimental Design : Use competitive reactions with isotopic labeling (e.g., deuterated analogs) and monitor regioselectivity via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.